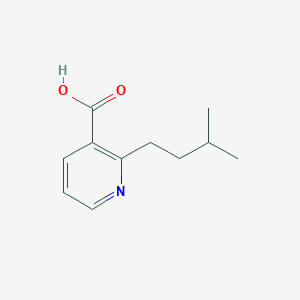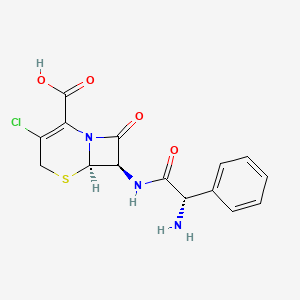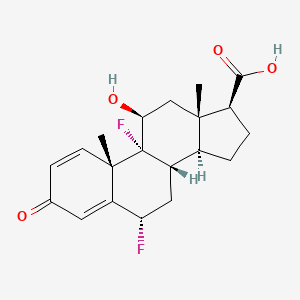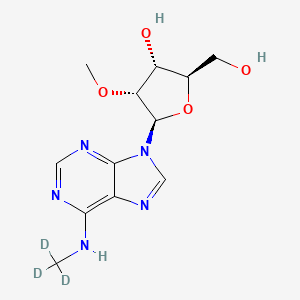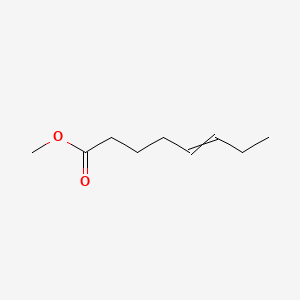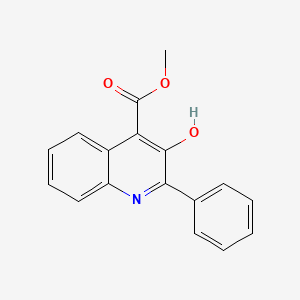
Methyl 3-hydroxy-2-phenylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-2-phenylquinoline-4-carboxylate typically involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid followed by a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
Methyl 3-hydroxy-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures, pressures, and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction reactions may produce amine derivatives .
科学的研究の応用
Methyl 3-hydroxy-2-phenylquinoline-4-carboxylate has several scientific research applications:
作用機序
The mechanism of action of methyl 3-hydroxy-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
類似化合物との比較
Similar Compounds
3-Hydroxy-2-phenylquinoline-4-carboxylic acid: Similar in structure but lacks the methyl ester group.
2-Phenylquinoline-4-carboxylic acid: Similar but lacks the hydroxyl group at the 3-position.
Uniqueness
Methyl 3-hydroxy-2-phenylquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
特性
分子式 |
C17H13NO3 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
methyl 3-hydroxy-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)14-12-9-5-6-10-13(12)18-15(16(14)19)11-7-3-2-4-8-11/h2-10,19H,1H3 |
InChIキー |
DIEZRMLAVPXFDN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




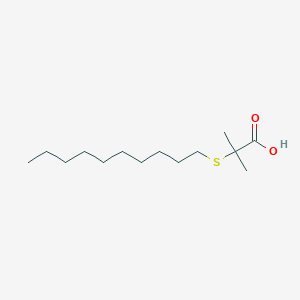
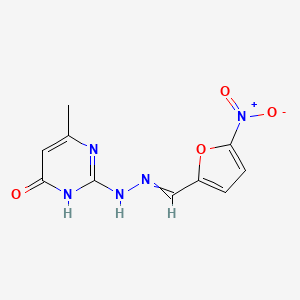

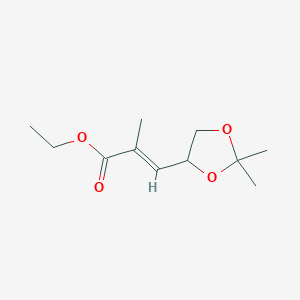

![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
